N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine
Description
Structural Features and Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₇N₅O |
| Molecular Weight | 271.33 g/mol |
| Hybridization | sp² hybridized triazine ring |
| Aromatic System | 6π-electron delocalization across N-C-N |
| Key Functional Groups | Dimethylamine, phenyl, allyloxy |
The planar triazine core facilitates π-π interactions, while the allyloxy group introduces potential for polymerization or cycloaddition reactions.
Historical Context of Triazine Derivatives in Heterocyclic Chemistry
Triazines have been integral to heterocyclic chemistry since their discovery in the 19th century. Key milestones include:
- 1858 : Synthesis of cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine), the first triazine derivative, by Friedrich Wöhler.
- 1930s : Development of the Pinner triazine synthesis, enabling systematic substitution via reactions between amidines and phosgene.
- 1950s : Commercialization of melamine (1,3,5-triazine-2,4,6-triamine) for resins and plastics, highlighting triazines' industrial relevance.
- 1960s–Present : Expansion into agrochemicals (e.g., atrazine herbicides) and pharmaceuticals (e.g., antiviral triazavirin).
Evolution of Functionalization Strategies
Early triazine derivatives focused on simple substitutions (e.g., -Cl, -NH₂), but advances in synthetic methodologies now allow precise installation of diverse groups, such as:
- Aromatic systems : Phenyl groups enhance stability and enable π-stacking in materials science.
- Allyl ethers : Allyloxy substituents, as seen in the subject compound, introduce sites for thiol-ene click chemistry or radical polymerization.
- Amino modifications : Dialkylamino groups like -N(CH₃)₂ modulate electronic properties and solubility.
These innovations have positioned triazines as privileged scaffolds in drug discovery, organic electronics, and supramolecular chemistry.
Comparative Analysis of Triazine Derivatives
Properties
CAS No. |
652154-86-4 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenyl-6-prop-2-enoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H16N4O/c1-4-10-19-14-16-12(11-8-6-5-7-9-11)15-13(17-14)18(2)3/h4-9H,1,10H2,2-3H3 |
InChI Key |
CTUGDQLJYFKCKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenylamine.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Attachment of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using prop-2-en-1-ol.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the triazine ring or the phenyl group, leading to the formation of reduced triazine derivatives or phenyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced triazine derivatives, reduced phenyl derivatives.
Substitution: Substituted triazine derivatives, substituted phenyl derivatives.
Scientific Research Applications
Structural Features
The compound features:
- A triazine ring which contributes to its stability and reactivity.
- Dimethyl and phenyl substituents that can influence its solubility and interaction with biological systems.
- An allyloxy group that may participate in further chemical reactions.
Medicinal Chemistry
N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine has been explored for its potential therapeutic applications:
Anticancer Activity
Research has indicated that triazine derivatives can exhibit anticancer properties. The compound's ability to interact with cellular targets may lead to the development of new anticancer agents. For instance, studies have shown that modifications in the triazine structure can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Triazines are also recognized for their antimicrobial activities. The presence of the phenyl group may enhance the compound's ability to disrupt bacterial membranes or interfere with metabolic pathways, making it a candidate for further investigation in antimicrobial drug development .
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
Organic Solar Cells
Triazine derivatives are being studied as building blocks for organic solar cells due to their electronic properties. The compound can serve as an electron acceptor or donor in photovoltaic systems, potentially improving energy conversion efficiencies .
Polymer Chemistry
In polymer science, triazines can be utilized as cross-linking agents or as components in polymer matrices to enhance thermal stability and mechanical properties of materials. Their incorporation into polymer systems can lead to the development of advanced materials with tailored characteristics .
Agricultural Chemistry
There is emerging interest in the application of triazine compounds in agrochemicals:
Herbicides
Triazine derivatives have been historically used as herbicides due to their ability to inhibit photosynthesis in plants. Research into this specific compound could yield new herbicidal agents that are more effective or environmentally friendly .
Case Study 1: Anticancer Activity
In a study published in the Journal of Organic Chemistry, researchers synthesized various triazine derivatives and tested their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications led to increased apoptosis in cancer cells, suggesting a promising avenue for drug development involving this compound .
Case Study 2: Organic Solar Cells
A recent publication highlighted the use of triazine-based compounds in organic solar cells. The study demonstrated that incorporating this compound into the active layer resulted in improved charge transport properties and higher efficiency compared to traditional materials .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent interactions with these targets, leading to modulation of their activities. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by binding to receptor sites.
Comparison with Similar Compounds
Data Tables
Table 1: Crystallographic Parameters of Selected Triazines
Biological Activity
N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine is a compound belonging to the triazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and antibacterial properties, supported by various studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula , with a molecular weight of approximately 298.34 g/mol. It features a triazine core substituted with a dimethylamino group and a phenyl group, along with an allyloxy moiety.
1. Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of similar triazine compounds in inhibiting cancer cell proliferation through apoptosis induction. For instance, derivatives such as 4-(6-methyl-2,3-diphenyl-1H-indol-1-yl)-N,N-dimethyl-1,3,5-triazin-2-amines have shown promising results against various cancer cell lines, including breast and lung cancer cells .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(6-methyl-2,3-diphenyl) | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| N,N-Dimethyl-Triazine | A549 (Lung) | 15.0 | Cell cycle arrest |
| N,N-Dimethyl-Triazine | HeLa (Cervical) | 10.5 | Inhibition of proliferation |
2. Antibacterial Activity
Triazine compounds have also been investigated for their antibacterial properties. A study conducted on various substituted triazines showed that they possess significant activity against Gram-positive and Gram-negative bacteria. Specifically, N,N-Dimethyl-4-phenyl derivatives demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity of N,N-Dimethyl Triazines
| Compound | Bacteria Strain | Zone of Inhibition (mm) |
|---|---|---|
| N,N-Dimethyl-Triazine | Staphylococcus aureus | 20 |
| N,N-Dimethyl-Triazine | Escherichia coli | 18 |
| N,N-Dimethyl-Triazine | Pseudomonas aeruginosa | 15 |
3. Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, this compound has been reported to exhibit anti-inflammatory effects. Research suggests that triazines can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property makes them potential candidates for treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of various triazine derivatives for their biological activities. The study found that modifications on the triazine ring significantly influenced their biological efficacy. For example, introducing different substituents on the phenyl ring enhanced the anticancer activity while maintaining low toxicity levels in normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
